An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucitol
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-benzyl-D-glucitol is a synthetically derived, protected form of D-glucitol, a sugar alcohol. As a versatile biochemical reagent, it serves as a crucial building block in the synthesis of more complex molecules within the field of glycobiology. Notably, it has garnered attention for its inhibitory effects on specific enzymes, positioning it as a compound of interest in the study and potential therapeutic intervention of metabolic disorders, particularly Gaucher's disease. This document provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, including detailed experimental protocols and characterization data.
Core Chemical and Physical Properties
2,3,4,6-Tetra-O-benzyl-D-glucitol is a white to off-white solid. Its structure consists of a D-glucitol backbone with four of its six hydroxyl groups protected by benzyl (B1604629) ether groups. This extensive benzylation renders the molecule significantly more lipophilic than its parent compound, D-glucitol, influencing its solubility and reactivity in various chemical systems.
Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucitol
| Property | Value | Reference |
| CAS Number | 14233-48-8 | [1] |
| Molecular Formula | C₃₄H₃₈O₆ | [1] |
| Molecular Weight | 542.66 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 152-154 °C | [2] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (B1210297) (EtOAc), Methanol (MeOH) | [2] |
| Storage Conditions | Store at 0 to 8 °C | [2] |
Note: It is crucial to distinguish 2,3,4,6-Tetra-O-benzyl-D-glucitol from the similarly named 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS No: 4132-28-9). The latter is a cyclic hemiacetal, and much of the readily available literature and spectral data refers to this glucopyranose derivative. Extra diligence is required to ensure the correct compound is being referenced.
Synthesis and Purification
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol typically starts from D-glucose or a suitable derivative.[1] A general synthetic strategy involves the protection of the hydroxyl groups with benzyl groups.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process that begins with a readily available starting material like methyl α-D-glucopyranoside, proceeds through a benzylation step to protect the hydroxyl groups, followed by a reaction to open the pyranose ring and reduce the anomeric carbon to yield the glucitol backbone.
Caption: General synthetic workflow for 2,3,4,6-Tetra-O-benzyl-D-glucitol.
Detailed Experimental Protocol: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Intermediate)
This protocol describes the synthesis of a key intermediate, which can then be further processed to yield the target compound.
Materials:
-
Methyl α-D-glucopyranoside
-
Benzyl chloride (BnCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve methyl α-D-glucopyranoside in dry DMF or THF under an inert atmosphere (e.g., Argon).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.[3]
-
Add benzyl chloride dropwise to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in toluene to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[3]
Conversion to 2,3,4,6-Tetra-O-benzyl-D-glucitol and Purification
Further specific hydrolysis and reduction steps would be required to convert the intermediate to the final glucitol product. The final purification is typically achieved through column chromatography.
Purification Protocol:
-
Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane (B126788) or toluene).[3]
-
Dissolve the crude 2,3,4,6-Tetra-O-benzyl-D-glucitol in a minimal amount of the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3,4,6-Tetra-O-benzyl-D-glucitol.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Spectroscopic Data for 2,3,4,6-Tetra-O-benzyl-D-glucitol
| Technique | Data | Reference |
| ¹H NMR | Data not explicitly available in the searched literature. Expected signals would include aromatic protons from the benzyl groups (approx. 7.2-7.4 ppm), methylene (B1212753) protons of the benzyl groups (approx. 4.5-5.0 ppm), and the protons of the glucitol backbone. | |
| ¹³C NMR | Data not explicitly available in the searched literature. Expected signals would include aromatic carbons (approx. 127-139 ppm), benzylic carbons (approx. 70-75 ppm), and the carbons of the glucitol backbone. | [4] |
Biological Activity and Applications in Drug Development
2,3,4,6-Tetra-O-benzyl-D-glucitol has demonstrated biological activity that makes it a molecule of interest for drug development, particularly in the context of lysosomal storage disorders like Gaucher's disease.
Inhibition of Glucosylceramide Metabolism
Gaucher's disease is characterized by a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in lysosomes.[5] One therapeutic strategy, known as substrate reduction therapy, aims to inhibit the synthesis of glucosylceramide.[5] Miglustat is an approved drug that functions as an inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[6][7]
2,3,4,6-Tetra-O-benzyl-D-glucitol has been shown to inhibit miglustat.[1][8] This suggests that it may interact with enzymes involved in the glucosylceramide metabolic pathway.
References
- 1. 2,3,4,6 -Tetra-O-benzyl-D-glucitol | 14233-48-8 | MT07362 [biosynth.com]
- 2. synthose.com [synthose.com]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Miglustat | C10H21NO4 | CID 51634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 14233-48-8 , 2,3,4,6-Tetra-O-benzyl-D-glucitol, CAS:14233-48-8 [chemsynlab.com]
